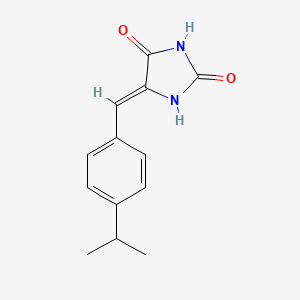

5-(4-isopropylbenzylidene)-2,4-imidazolidinedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 5-(4-Isopropylbenzylidene)-2,4-imidazolidinedione involves various chemical strategies. For example, an elusive free 4-(isopropylamino)imidazol-2-ylidene displays typical reactivity of a cyclic diaminocarbene, which upon coordination to a Rh(I) center undergoes oxidation to yield an amido-amidino-carbene (César et al., 2012). Another study describes the synthesis of 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione by catalytic hydrogenation (Wessels, Schwan, & Pong, 1980).

Molecular Structure Analysis

The molecular structure of compounds related to 5-(4-Isopropylbenzylidene)-2,4-imidazolidinedione, such as 5-Amino-1-(2,3:5,6-Di-O-isopropylidene-α-D-mannofuranosyl) imidazole-4-carboxamide, has been determined, highlighting a planar imidazole ring and a complex system of hydrogen bonds (Briant, Jones, & Shaw, 1995).

Chemical Reactions and Properties

5-(4-Isopropylbenzylidene)-2,4-imidazolidinedione undergoes various chemical reactions, demonstrating a range of reactivities. For instance, certain imidazolidinedione derivatives participate in reactions leading to the synthesis of compounds with potential antidepressant activity without significant monoamine oxidase inhibitory activity (Wessels, Schwan, & Pong, 1980). Another example is the reaction of 2-(dinitromethylene)-4,5-imidazolidinedione with various reagents, demonstrating diverse synthetic pathways and explosive properties (Cai et al., 2004).

Physical Properties Analysis

The physical properties of 5-(4-Isopropylbenzylidene)-2,4-imidazolidinedione and related compounds, including their crystalline structures, have been studied. The X-ray crystal and molecular structure analysis of related compounds provide insight into their stability and physical characteristics (Briant, Jones, & Shaw, 1995).

Chemical Properties Analysis

The chemical properties of 5-(4-Isopropylbenzylidene)-2,4-imidazolidinedione derivatives include their reactivity and potential biological activity. For instance, the synthesis and spectral studies of certain imidazolidinedione derivatives have been conducted, highlighting their microbial activities (Patel, Shah, Trivedi, & Vyas, 2010).

Scientific Research Applications

Antimicrobial and Antifungal Properties New derivatives, such as imidazolyl acetic acid and imidazolidineiminothione derivatives, have been synthesized and evaluated for their anti-inflammatory, analgesic, antibacterial, and antifungal activities. These compounds, through various structural modifications, have shown significant biological activities, making them candidates for further pharmacological studies (Khalifa & Abdelbaky, 2008); (Ammar et al., 2016).

Antiviral and Antitumoral Activity Certain hydantoin (1,3-imidazolidinedione) derivatives have shown selective inhibitory effects against viruses and demonstrated inhibitory activity against various cancer cell lines, suggesting their potential in antiviral and antitumor therapies. These findings underscore the versatility of 5-(4-isopropylbenzylidene)-2,4-imidazolidinedione derivatives in developing new therapeutic agents (Rajić et al., 2006).

Electrochemical Properties The electrochemical behavior of hydantoin derivatives has been studied, revealing insights into their oxidation mechanisms and potential applications in electrochemistry and sensor development. These studies contribute to understanding the structure-activity relationships and exploring uncharted pathways of biochemical actions of this class of compounds (Nosheen et al., 2012).

Carbonic Anhydrase Inhibition Arenesulfonyl-2-imidazolidinones incorporating various moieties have been tested as inhibitors of carbonic anhydrase, showing significant inhibitory potencies. This suggests their utility in designing inhibitors for pH regulatory enzymes, further expanding the application scope of 5-(4-isopropylbenzylidene)-2,4-imidazolidinedione derivatives in medicinal chemistry and enzyme inhibition (Abdel-Aziz et al., 2015).

properties

IUPAC Name |

(5Z)-5-[(4-propan-2-ylphenyl)methylidene]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-8(2)10-5-3-9(4-6-10)7-11-12(16)15-13(17)14-11/h3-8H,1-2H3,(H2,14,15,16,17)/b11-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURKMABBGWIRER-XFFZJAGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47198491 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-(4-Isopropylbenzylidene)-2,4-imidazolidinedione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5502266.png)

![2-[(3,5-dimethylisoxazol-4-yl)carbonyl]-7-(pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5502267.png)

![4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5502273.png)

![5-bromo-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5502295.png)

![(1R*,5R*)-6-(1H-benzimidazol-2-ylcarbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5502302.png)

![4-pyrido[3,4-b]pyrazin-3-ylphenol](/img/structure/B5502313.png)

![2,3-dimethyl-6-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5502318.png)

![2-(4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5502319.png)

![methyl 4-[(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]benzoate](/img/structure/B5502332.png)

![rel-(1S,5R)-3-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5502337.png)